2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells .
Biochemical Pathways
Inhibition of cdk2 affects the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds that inhibit cdk2 can disrupt the cell cycle and inhibit the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The compound’s interaction with these kinases can lead to the modulation of various cellular processes . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular metabolism and gene expression .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By inhibiting specific kinases within this pathway, this compound can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, it can alter the expression of genes involved in cell cycle regulation, thereby impacting cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, the compound can induce conformational changes in proteins, leading to altered function and activity . These interactions can result in the inhibition of enzyme activity, changes in gene expression, and modulation of cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can enhance its ability to modulate gene expression and influence cellular processes .
Preparation Methods
The synthesis of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by bromination and hydroxylation reactions. The reaction conditions often include the use of organic solvents such as pyridine and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Aryl-5-hydroxypyrazolo[1,5-a]pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system but differ in their specific ring structures and substituents, resulting in distinct properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O3/c8-4-1-5-9-2-3(7(13)14)6(12)11(5)10-4/h1-2,10H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYGSUMETDEAHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN2C1=NC=C(C2=O)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.